[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a piperazine ring substituted with a furylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole ring through a carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group linking the pyrazole and piperazine rings.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution of the bromine atom can result in various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials and agrochemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: This compound shares the bromine and trifluoromethyl groups but has a different core structure.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Similar in having bromine and trifluoromethyl groups but differs in the ring structure.
Uniqueness
The uniqueness of [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H14BrF3N4O3 |
---|---|
Molecular Weight |
435.20 g/mol |
IUPAC Name |
[4-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H14BrF3N4O3/c1-21-12(15(17,18)19)10(16)11(20-21)14(25)23-6-4-22(5-7-23)13(24)9-3-2-8-26-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
KFDLBBXKDPSYSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.